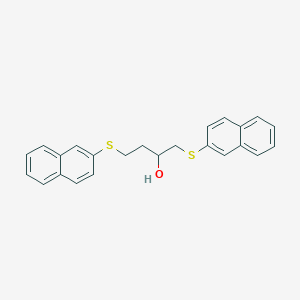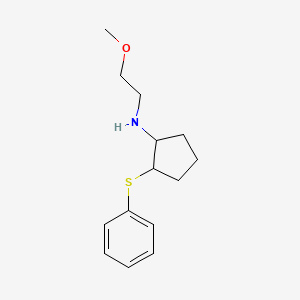
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is characterized by its three distinct phenyl groups, each substituted with different functional groups: methoxy, methyl, and hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction is often carried out in a solvent like dichloromethane, with a catalyst such as trifluoroacetic acid. The process involves multiple steps, including the formation of a porphyrinogen intermediate, which is then oxidized to form the final porphyrin compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Solvent recovery systems and purification techniques like column chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can lead to the formation of porphyrinogens.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted porphyrins, porphyrinogens, and metalloporphyrins, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin has several applications in scientific research:
Chemistry: Used as a model compound for studying the properties of porphyrins and their derivatives.
Biology: Investigated for its potential role in mimicking natural heme compounds.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism by which 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin exerts its effects involves its ability to interact with various molecular targets. The compound can bind to metal ions, forming metalloporphyrins, which can then participate in redox reactions. These interactions are crucial in applications like catalysis and photodynamic therapy, where the compound’s ability to generate reactive oxygen species is utilized.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: A similar compound with four phenyl groups, but without the specific substitutions seen in 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenylporphyrin.
Heme: A naturally occurring porphyrin with an iron center, crucial for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Uniqueness
The uniqueness of this compound lies in its specific substitutions, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over reactivity and binding characteristics.
Properties
CAS No. |
874948-46-6 |
|---|---|
Molecular Formula |
C40H30N4O |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-20-(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C40H30N4O/c1-25-8-10-27(11-9-25)39-32-18-14-29(41-32)24-30-15-19-33(42-30)40(28-12-16-31(45-2)17-13-28)37-23-21-35(44-37)38(26-6-4-3-5-7-26)34-20-22-36(39)43-34/h3-24,41-42H,1-2H3 |
InChI Key |
VBQLODXGVFNONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)OC)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-](/img/structure/B12599665.png)
![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)

![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)


![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)

![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)
![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)
